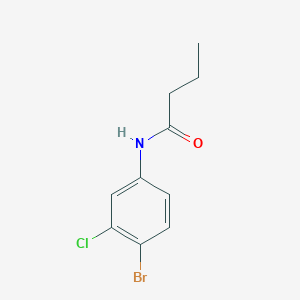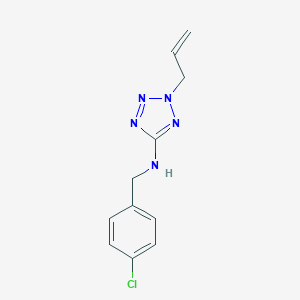
N-(4-bromo-3-chlorophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-chlorophenyl)butanamide, also known as BROMOCHLOROBUTANAMIDE (BCB), is a chemical compound that has been widely used in scientific research. BCB is a white solid that is soluble in organic solvents and has a molecular weight of 248.5 g/mol. It is a member of the amide family of compounds and is used as a reagent in chemical synthesis.
Wirkmechanismus
The mechanism of action of BCB is not fully understood. However, it has been shown to inhibit the activity of protein kinase C, an enzyme involved in various cellular processes such as cell proliferation and differentiation. BCB has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins.
Biochemical and Physiological Effects:
BCB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. BCB has also been shown to have anticonvulsant activity and has been investigated as a potential treatment for epilepsy. Additionally, BCB has been shown to inhibit the activity of nitric oxide synthase, an enzyme involved in the production of nitric oxide, which plays a role in various physiological processes such as vasodilation and neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BCB in lab experiments include its ease of synthesis, its ability to inhibit the activity of protein kinase C and cytochrome P450 enzymes, and its potential use in the treatment of various diseases. However, BCB has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the use of BCB in scientific research. One potential direction is the development of BCB-based inhibitors of protein kinase C for the treatment of cancer and other diseases. Another potential direction is the investigation of BCB as a potential treatment for epilepsy and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of BCB and its potential use in various scientific research applications.
Synthesemethoden
The synthesis of BCB involves the reaction of 4-bromo-3-chlorobenzoyl chloride with butanamide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
BCB has been used in various scientific research applications. It has been used as a reagent in the synthesis of other compounds such as inhibitors of protein kinase C and as a starting material for the synthesis of chiral cyclopropanes. BCB has also been used as a precursor for the synthesis of 4-bromo-3-chlorophenylbutyric acid, which has been shown to have anticonvulsant activity.
Eigenschaften
Molekularformel |
C10H11BrClNO |
|---|---|
Molekulargewicht |
276.56 g/mol |
IUPAC-Name |
N-(4-bromo-3-chlorophenyl)butanamide |
InChI |
InChI=1S/C10H11BrClNO/c1-2-3-10(14)13-7-4-5-8(11)9(12)6-7/h4-6H,2-3H2,1H3,(H,13,14) |
InChI-Schlüssel |
HTWUGKZRNZHTOJ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Br)Cl |
Kanonische SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(furan-2-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine](/img/structure/B276647.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B276653.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine](/img/structure/B276654.png)
![N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B276656.png)
![N-allyl-N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amine](/img/structure/B276657.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine](/img/structure/B276658.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276660.png)
![2-methyl-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine](/img/structure/B276661.png)


![2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B276664.png)

![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276669.png)